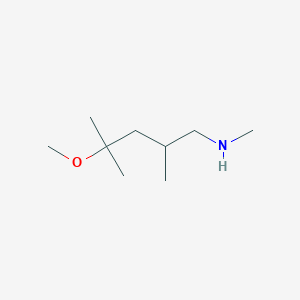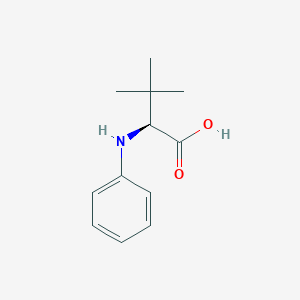
3-Methyl-N-phenyl-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-N-phenyl-L-valine is an organic compound that belongs to the class of amino acids It is a derivative of L-valine, where the amino group is substituted with a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-phenyl-L-valine typically involves the N-acylation of L-valine. One common method is to react L-valine with an acyl chloride, such as phenylacetyl chloride, in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as solid-phase peptide synthesis (SPPS). This method allows for the efficient production of peptides and amino acid derivatives by sequentially adding protected amino acids to a growing chain anchored to a solid resin .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-N-phenyl-L-valine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
3-Methyl-N-phenyl-L-valine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be incorporated into peptides and proteins to study their structure and function.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-N-phenyl-L-valine involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity. The phenyl group may enhance its binding affinity to hydrophobic pockets in proteins, thereby modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylglycine: Similar in structure but lacks the methyl group on the valine moiety.
N-Phenylalanine: Contains a phenyl group but differs in the side chain structure.
N-Phenylleucine: Similar but has a different branching in the side chain.
Uniqueness
3-Methyl-N-phenyl-L-valine is unique due to the presence of both a methyl group and a phenyl group on the valine backbone. This combination can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
400777-56-2 |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
(2S)-2-anilino-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)10(11(14)15)13-9-7-5-4-6-8-9/h4-8,10,13H,1-3H3,(H,14,15)/t10-/m1/s1 |
Clé InChI |
XDPXYKMLGIKDGV-SNVBAGLBSA-N |
SMILES isomérique |
CC(C)(C)[C@@H](C(=O)O)NC1=CC=CC=C1 |
SMILES canonique |
CC(C)(C)C(C(=O)O)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


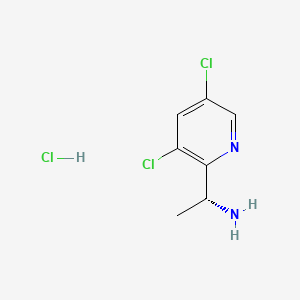
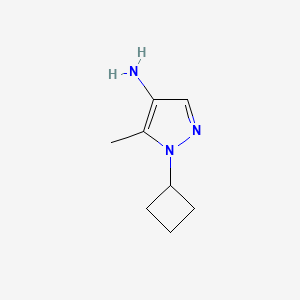
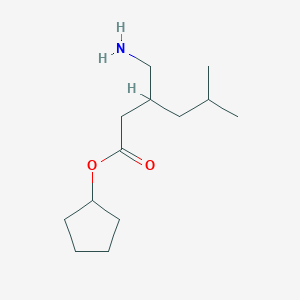
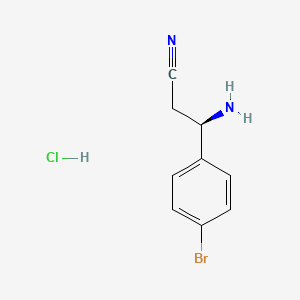
![2-[Cyano(ethyl)amino]acetonitrile](/img/structure/B13645402.png)
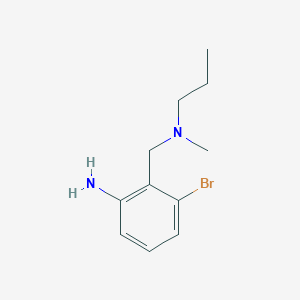
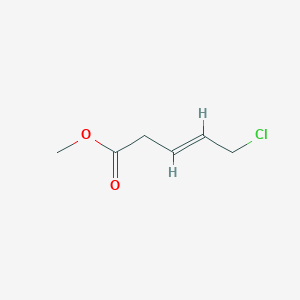
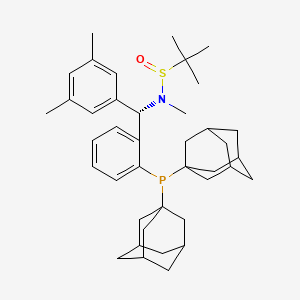

![6-(tert-Butyl)-3-methylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B13645425.png)

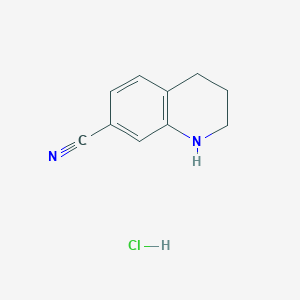
![1-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B13645448.png)
